Superior COX-1 Inhibitory Potency Over the Closest Structural Analog (6-Bromo Derivative 3k)
Cox-1/2-IN-2 (6-iodo compound 3q) demonstrates a 1.43-fold increase in COX-1 inhibitory potency compared to its direct structural analog, the 6-bromo derivative (3k), when tested under identical conditions. The replacement of bromine with iodine at the C-6 position results in a lower IC50, as reported in a direct head-to-head comparison within the same study [1].
| Evidence Dimension | COX-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 9.7 ± 0.09 μM |
| Comparator Or Baseline | 6-bromo analog 3k: 13.9 ± 3.21 μM |
| Quantified Difference | Cox-1/2-IN-2 IC50 is 4.2 μM lower (30% more potent) |
| Conditions | In vitro COX-1 enzyme assay, reported in Medicinal Chemistry Research 2021 [1] |
Why This Matters
For scientists selecting a quinazoline 3-oxide COX probe, the 6-iodo derivative provides a tangible potency gain over the 6-bromo version, directly attributable to halogen-dependent SAR, which justifies its procurement for experiments where maximizing COX-1 blockade at a given concentration is critical.
- [1] Mphahlele, M.J., Onwu, E.E., Agbo, E.N., Maluleka, M.M., More, G.K. & Choong, Y.S. Synthesis, in vitro and in silico enzyme (COX-1/2 & LOX-5), free radical scavenging and cytotoxicity profiling of the 2,4-dicarbo substituted quinazoline 3-oxides. Medicinal Chemistry Research, 2021, 31, 146–164. View Source
